molecular formula C9H9NO2 B1482824 [5-(Furan-3-yl)furan-2-yl]methanamine CAS No. 1700280-81-4

[5-(Furan-3-yl)furan-2-yl]methanamine

Cat. No.: B1482824
CAS No.: 1700280-81-4
M. Wt: 163.17 g/mol
InChI Key: PSTQCNITHOOPGN-UHFFFAOYSA-N
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Description

[5-(Furan-3-yl)furan-2-yl]methanamine is a chemical compound belonging to the class of furans, which are characterized by a five-membered aromatic ring containing an oxygen atom This compound features an aminomethyl group attached to the second carbon of the furan ring and a furan-3-yl group attached to the fifth carbon of the same ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Furan-3-yl)furan-2-yl]methanamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable furan derivative is reacted with an amine source under controlled conditions. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: [5-(Furan-3-yl)furan-2-yl]methanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Strong bases like sodium hydride (NaH) and aprotic solvents such as dimethyl sulfoxide (DMSO) are typically employed.

Major Products Formed:

  • Oxidation: Formation of furan-2-one derivatives.

  • Reduction: Production of corresponding aminomethylated furan derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: [5-(Furan-3-yl)furan-2-yl]methanamine is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.

Biology: The compound can be employed in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

Industry: The compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which [5-(Furan-3-yl)furan-2-yl]methanamine exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • [5-(Furan-2-yl)furan-2-yl]methanamine: Similar structure but with a different position of the furan ring.

  • [5-(1,3-Benzothiazol-2-yl)furan-2-yl]methanamine: Contains a benzothiazole group instead of a furan group.

  • (5-Methylfuran-2-yl)methanamine: Features a methyl group on the furan ring.

Properties

IUPAC Name

[5-(furan-3-yl)furan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-5-8-1-2-9(12-8)7-3-4-11-6-7/h1-4,6H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTQCNITHOOPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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